

Structural Elucidation of 3'-Galactosyllactose: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Galactosyllactose

Cat. No.: B8462677

[Get Quote](#)

Introduction

3'-Galactosyllactose (3'-GL), a trisaccharide composed of a galactose molecule linked $\beta(1 \rightarrow 3)$ to the galactose unit of lactose, is a significant component of human milk oligosaccharides (HMOs) and commercially available galactooligosaccharide (GOS) mixtures. [1][2] As a prebiotic, 3'-GL plays a crucial role in shaping the infant gut microbiome by selectively promoting the growth of beneficial bacteria such as *Bifidobacterium*. [2] The precise structural characterization of 3'-GL is paramount for understanding its biological function, for quality control in infant formula, and for its development as a potential therapeutic agent. This application note provides a detailed protocol for the structural elucidation of 3'-GL using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for the characterization of complex carbohydrates.

Recent advancements in chemical synthesis have enabled the gram-scale production of 3'-GL, facilitating in-depth biological and structural studies. [1][2] This availability of pure material is essential for obtaining high-quality spectroscopic data for unambiguous structural assignment.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of oligosaccharides, providing information on the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the overall three-dimensional structure. For **3'-Galactosyllactose**, a combination of one-dimensional (^1H) and

two-dimensional (^1H - ^1H COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments is employed to assign all proton and carbon resonances and to establish the connectivity between the monosaccharide units.

Quantitative NMR Data

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **3'-Galactosyllactose**, assigned based on extensive 2D NMR analysis.

Residue	Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Glc (α -anomer)	1	5.22	92.8
2	3.54	72.5	
3	3.88	73.8	
4	3.93	70.2	
5	3.82	76.1	
6a	3.80	61.7	
6b	3.76		
Glc (β -anomer)	1	4.67	96.7
2	3.28	75.3	
3	3.52	76.4	
4	3.92	70.2	
5	3.49	76.4	
6a	3.80	61.7	
6b	3.76		
Gal'	1'	4.45	104.2
2'	3.59	72.3	
3'	3.84	82.3	
4'	4.16	69.8	
5'	3.69	76.2	
6'a	3.78	62.1	
6'b	3.75		
Gal"	1"	4.54	104.5
2"	3.63	71.9	

3"	3.71	73.9
4"	3.91	69.8
5"	3.74	76.1
6" ^a	3.78	62.1
6" ^b	3.75	

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH. The data presented here is a representative example.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 1-5 mg of purified **3'-Galactosyllactose** in 0.5 mL of deuterium oxide (D_2O , 99.96%). For complete exchange of hydroxyl protons, lyophilize the sample from D_2O two to three times.
- NMR Data Acquisition:
 - Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
 - Maintain the sample temperature at 298 K.
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Acquire the following two-dimensional NMR spectra:
 - 1H - 1H COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each monosaccharide ring.
 - 1H - 1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single monosaccharide residue). Use a mixing time of 80-120 ms.
 - 1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages.
- ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons on adjacent monosaccharide residues, confirming the glycosidic linkages and providing information about the 3D conformation. Use a mixing time of 200-400 ms.

- Data Processing and Analysis:
 - Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova, or similar).
 - Reference the ^1H chemical shifts to the residual HDO signal (δ 4.79 ppm at 298 K).
 - Assign the proton and carbon resonances for each monosaccharide unit starting from the anomeric protons, which typically resonate in a distinct downfield region.
 - Use the HMBC spectrum to identify key correlations across the glycosidic bonds. For 3'-GL, a correlation between H-1" of the terminal galactose and C-3' of the internal galactose, and between H-1' of the internal galactose and C-4 of the glucose residue will be observed.
 - Confirm the linkages and sequence with NOESY/ROESY data, looking for intermolecular NOEs between the anomeric proton of one residue and protons on the aglyconic residue.

Structural Analysis by Mass Spectrometry

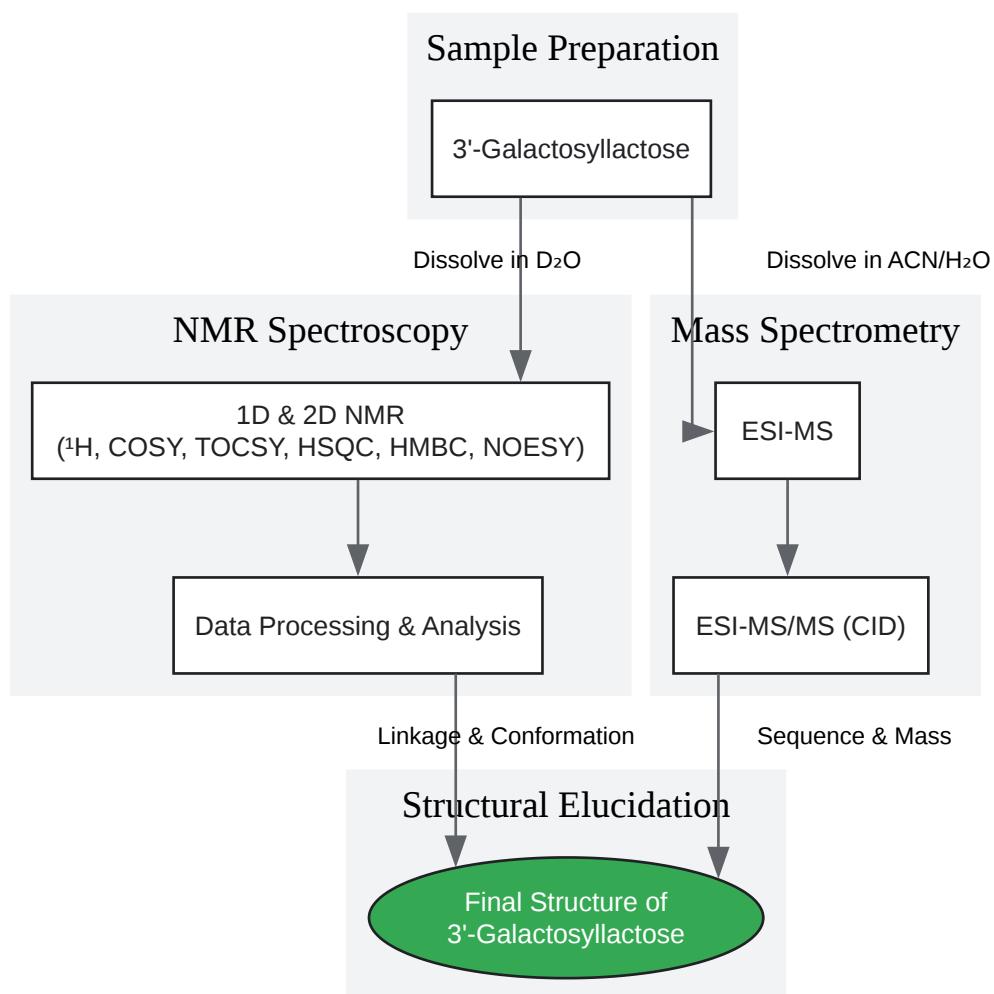
Mass spectrometry (MS) provides complementary information to NMR by determining the molecular weight of the oligosaccharide and providing fragmentation data that can be used to deduce the sequence of monosaccharide units. Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, as it minimizes in-source fragmentation and allows for the observation of intact molecular ions.

Quantitative MS Data

Tandem mass spectrometry (MS/MS) of the $[M+Na]^+$ adduct of **3'-Galactosyllactose** (m/z 527.15) provides characteristic fragmentation patterns. The major fragment ions observed are summarized in the table below.

m/z	Ion Type	Proposed Fragment Structure
527.15	$[M+Na]^+$	Intact 3'-Galactosyllactose with sodium adduct
365.10	Y_2	Gal-Glc + Na^+
347.09	B_2	Gal-Gal + Na^+
203.05	Y_1	Glc + Na^+
185.04	B_1	Gal + Na^+

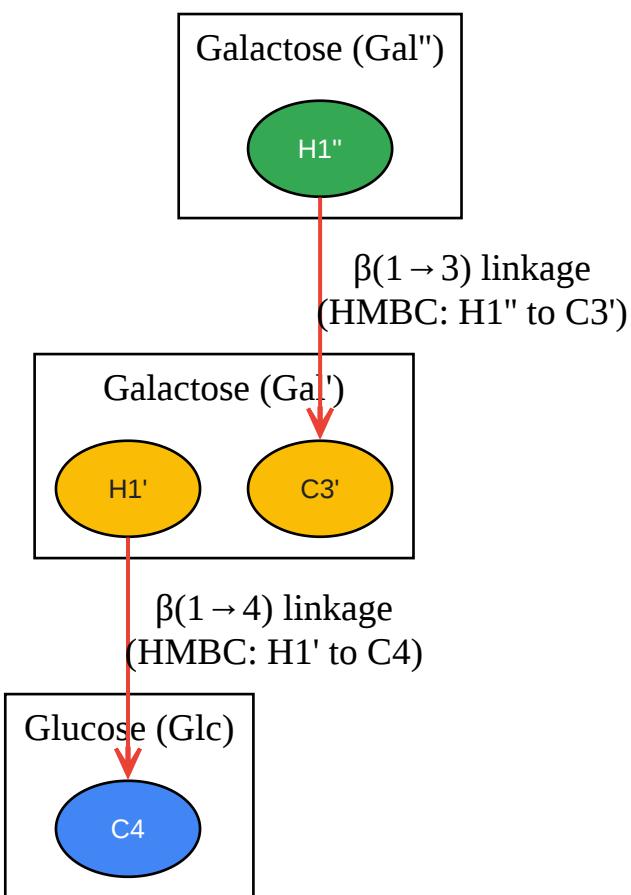
Note: The nomenclature for fragment ions is based on the Domon and Costello system.


Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a 10 μM solution of **3'-Galactosyllactose** in a 1:1 (v/v) mixture of acetonitrile and water. The addition of a small amount of sodium salt (e.g., 1 mM NaCl) can enhance the formation of sodium adducts, which often provide clearer fragmentation spectra.
- Mass Spectrometry Analysis:
 - Perform the analysis on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
 - Operate the ESI source in positive ion mode.
 - Acquire full scan MS spectra to confirm the molecular weight of **3'-Galactosyllactose** ($C_{18}H_{32}O_{16}$, exact mass: 504.1690 Da). The most abundant ion should correspond to the sodium adduct $[M+Na]^+$ at m/z 527.1539.

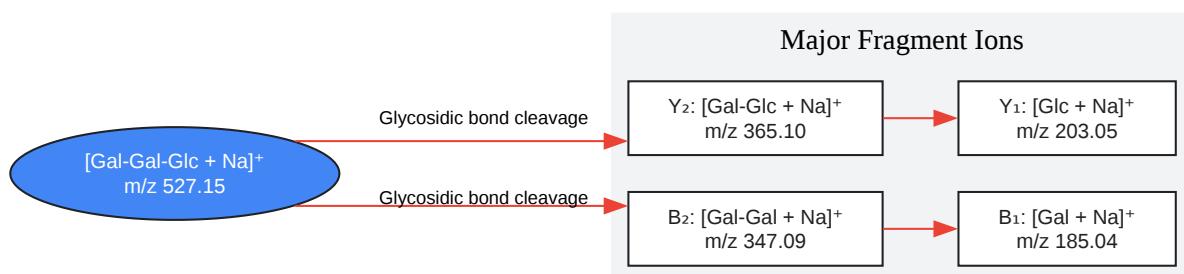
- Tandem Mass Spectrometry (MS/MS) Analysis:
 - Select the $[M+Na]^+$ precursor ion (m/z 527.15) for collision-induced dissociation (CID).
 - Apply a range of collision energies to obtain optimal fragmentation.
 - Analyze the resulting product ion spectrum to identify characteristic fragment ions. The fragmentation of oligosaccharides typically involves cleavage of the glycosidic bonds, resulting in B- and Y-type ions, and cross-ring cleavages (A- and X-type ions).
 - The observation of a Y_2 ion at m/z 365.10 (corresponding to the lactose unit) and a B_2 ion at m/z 347.09 (corresponding to the digalactosyl unit) confirms the sequence of the trisaccharide.

Visualization of Workflows and Structures


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural elucidation of **3'-Galactosyllactose**.


Structure of 3'-Galactosyllactose with Key NMR Correlations

[Click to download full resolution via product page](#)

Caption: Key HMBC correlations confirming the glycosidic linkages in **3'-Galactosyllactose**.

MS/MS Fragmentation Pattern of 3'-Galactosyllactose

[Click to download full resolution via product page](#)

Caption: Simplified MS/MS fragmentation pattern of the $[M+Na]^+$ adduct of **3'-Galactosyllactose**.

Conclusion

The combined application of high-resolution NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of **3'-Galactosyllactose**. NMR spectroscopy is instrumental in determining the monosaccharide composition, anomeric configurations, and precise glycosidic linkages, while mass spectrometry confirms the molecular weight and sequence of the trisaccharide. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers in the fields of glycobiology, food science, and drug development who are working with this important human milk oligosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. frieslandcampainstitute.com [frieslandcampainstitute.com]
- 2. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Elucidation of 3'-Galactosyllactose: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8462677#structural-elucidation-of-3-galactosyllactose-using-nmr-and-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com